molecular formula C9H11BrN2 B13495216 3-Bromo-N,N-dimethylbenzimidamide

3-Bromo-N,N-dimethylbenzimidamide

Cat. No.: B13495216
M. Wt: 227.10 g/mol
InChI Key: DWWRYCOXPKSSPV-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylbenzimidamide is an organic compound with the molecular formula C9H11BrN2. It is a derivative of benzimidamide, where the benzene ring is substituted with a bromine atom at the third position and the amide nitrogen atoms are dimethylated. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-dimethylbenzimidamide typically involves the bromination of N,N-dimethylbenzimidamide. One common method is to react N,N-dimethylbenzimidamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to minimize impurities in the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethylbenzimidamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the bromine atom or reduce the imidamide group to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include substituted benzimidamides where the bromine is replaced by the nucleophile.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include debrominated benzimidamides or reduced imidamide derivatives.

Scientific Research Applications

3-Bromo-N,N-dimethylbenzimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethylbenzimidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and dimethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylbenzamide: Similar structure but with an amide group instead of an imidamide group.

    3-Bromo-N,N-dimethylbenzenamine: Similar structure but with an amine group instead of an imidamide group.

    3-Bromo-N,N-dimethylbenzylamine: Similar structure but with a benzylamine group instead of an imidamide group.

Uniqueness

3-Bromo-N,N-dimethylbenzimidamide is unique due to the presence of the imidamide group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and biological applications where other compounds may not be as effective.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

3-bromo-N,N-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H11BrN2/c1-12(2)9(11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3

InChI Key

DWWRYCOXPKSSPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)C1=CC(=CC=C1)Br

Origin of Product

United States

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